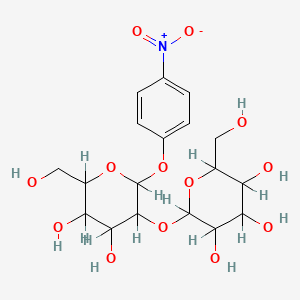

4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside is a synthetic compound that consists of a nitrophenyl group attached to a disaccharide composed of two glucose molecules. This compound is often used in biochemical research as a substrate for enzyme assays, particularly for the study of glycosidases and glucosidases. The presence of the nitrophenyl group allows for easy detection and quantification of enzymatic activity through colorimetric methods.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glucosyl donor. One common method is the use of glycosyl halides or glycosyl trichloroacetimidates as donors in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of enzymatic glycosylation techniques. Enzymes such as glycosyltransferases can be employed to catalyze the transfer of glucose from a donor molecule to 4-nitrophenol. This method offers advantages in terms of regioselectivity and environmental sustainability, as it often requires milder reaction conditions and generates fewer by-products.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis is the primary reaction pathway for this compound, with mechanisms varying significantly across pH conditions.

Acidic Hydrolysis

In strongly acidic media (pH < 3), hydrolysis proceeds via protonation of the glycosidic oxygen , followed by heterolytic cleavage of the C1–O bond to form an oxocarbenium ion intermediate. This intermediate is rapidly attacked by water to yield α-D-glucose and 4-nitrophenol . Key features include:

-

Rate dependence : First-order in [H₃O⁺], with an inverse kinetic isotope effect kH3O+/kD3O+=0.63, indicating proton transfer precedes rate-limiting bond cleavage .

-

Activation parameters : ΔH‡=23.1kcal/mol, ΔS‡=−12.4cal/mol\cdotpK, consistent with associative transition states .

Alkaline Hydrolysis

Under basic conditions (pH > 10), hydrolysis involves neighboring group participation (NGP) by the C2-oxyanion. The mechanism proceeds through:

-

Deprotonation of the C2-hydroxyl to form a transient 1,2-anhydro sugar (oxirane) intermediate.

-

Nucleophilic attack by hydroxide or water on the oxirane, yielding α-D-glucose or 1,6-anhydro-β-D-glucopyranose (levoglucosan) .

| Condition | Major Pathway | Key Products | Solvent Isotope Effect (k_{HO^-}/k_{DO^-}) |

|---|---|---|---|

| pH 1–3 | Oxocarbenium ion | α-D-glucose, 4-nitrophenol | 0.63 |

| pH 10–12 | 1,2-Anhydro intermediate | Levoglucosan, 4-nitrophenolate | 0.6–0.7 |

Enzyme-Catalyzed Hydrolysis

This compound serves as a chromogenic substrate for α-glucosidases , enzymes that hydrolyze α-1,2 glycosidic bonds. Key findings include:

-

Kinetic parameters : Km=0.24mM, kcat=4.7s−1 for yeast α-glucosidase at pH 6.8 .

-

Mechanism : Enzymatic cleavage releases 4-nitrophenol (λmax=405nm), enabling real-time spectrophotometric monitoring .

Transition State Analysis

Kinetic isotope effects (KIEs) and computational modeling reveal details of the transition state (TS) during alkaline hydrolysis :

| Isotope Effect | Value | Interpretation |

|---|---|---|

| 13C(1) | 1.026 ± 0.006 | Partial cleavage of the anomeric C1–O bond |

| 18O(2) | 1.044 ± 0.006 | Significant nucleophilic participation by C2-oxyanion |

| 2H(1) | 1.112 ± 0.004 | Late, dissociative TS with C1–O bond rupture |

Computational insights :

-

The TS features a nearly planar oxocarbenium ion (C1–O5 bond length = 1.34 Å) and partial C2–O2 bond formation (1.98 Å) .

-

Activation energy: 22.3kcal/mol via density functional theory (DFT) .

Competing Reaction Pathways

Under alkaline conditions, the 1,2-anhydro intermediate partitions into two pathways:

-

Hydroxide attack : Yields α-D-glucose (decomposes under basic conditions).

-

Intramolecular cyclization : Forms 1,6-anhydro-β-D-glucopyranose (thermodynamically stable) .

Product distribution :

Applications De Recherche Scientifique

Scientific Research Applications

1. Enzymatic Assays

pNPG is widely used as a chromogenic substrate for the detection of various glycosidases, such as α-glucosidase. Upon hydrolysis by these enzymes, pNPG releases p-nitrophenol, which can be quantitatively measured at an absorbance wavelength of 400-420 nm. This property allows researchers to:

- Determine enzyme activity : By measuring the rate of p-nitrophenol release, researchers can assess the activity of glycosidases in various biological samples.

- Study enzyme kinetics : pNPG is utilized in kinetic studies to understand the mechanisms and efficiencies of glycosidases.

2. Glycobiology Research

In glycobiology, the ability of pNPG to mimic natural substrates makes it a valuable tool for studying glycan interactions and modifications. It aids in:

- Characterizing glycosyltransferases : These enzymes are crucial for synthesizing glycoconjugates, and pNPG serves as a model substrate to elucidate their mechanisms.

- Investigating carbohydrate-active enzymes : Researchers can use pNPG to explore the specificity and catalytic mechanisms of various carbohydrate-active enzymes.

Industrial Applications

1. Biotechnology

In biotechnology, pNPG's role extends to:

- Biocatalysis : It is employed in biocatalytic processes where glycosidases are used for the production of oligosaccharides from polysaccharides, enhancing efficiency in carbohydrate processing.

- Food industry : The compound can be used to monitor enzyme activities involved in food processing, such as starch hydrolysis.

2. Diagnostic Applications

pNPG is also applied in clinical diagnostics:

- Detection of enzyme deficiencies : It can help identify deficiencies in specific glycosidases associated with metabolic disorders by measuring enzyme activity levels in patient samples.

Case Study 1: Enzyme Kinetics Using pNPG

A study published in Biochemical Journal utilized pNPG to investigate the kinetic parameters of α-glucosidase from Saccharomyces cerevisiae. The researchers found that the Michaelis-Menten constant (Km) was significantly affected by substrate concentration, demonstrating the utility of pNPG in enzyme kinetics studies.

Case Study 2: Glycosyltransferase Activity

Research published in Journal of Biological Chemistry employed pNPG to characterize a specific glycosyltransferase involved in polysaccharide biosynthesis. The study highlighted how varying conditions influenced enzyme activity, showcasing pNPG's role as a reliable substrate for understanding complex biochemical pathways.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside involves its hydrolysis by glycosidases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 4-nitrophenol and glucose. The released 4-nitrophenol can be detected colorimetrically, providing a measure of enzyme activity. The molecular targets of this compound are the active sites of glycosidases, where it undergoes enzymatic hydrolysis.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrophenyl β-D-glucopyranoside: Similar to 4-Nitrophenyl 2-O- alpha -D-Glucopyranosyl- alpha -D-glucopyranoside but with a single glucose unit.

2-Nitrophenyl β-D-glucopyranoside: Another nitrophenyl glycoside with different substitution on the phenyl ring.

4-Nitrophenyl α-D-mannopyranoside: A similar compound with mannose instead of glucose.

Uniqueness

This compound is unique due to its disaccharide structure, which provides distinct enzymatic recognition and hydrolysis properties compared to monosaccharide derivatives. This makes it particularly useful for studying enzymes that act on disaccharides and for applications requiring specific substrate selectivity.

Activité Biologique

4-Nitrophenyl 2-O-α-D-glucopyranosyl-α-D-glucopyranoside is a glycoside compound that has garnered attention for its potential biological activities, particularly in enzymatic reactions and as a substrate in various biochemical assays. This article delves into the biological activity of this compound, exploring its applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H25NO13

- Molecular Weight : 463.39 g/mol

- CAS Number : 68462-57-7

- Structure : The compound features a nitrophenyl group linked to two glucopyranosyl units, which is significant for its enzymatic interactions.

Enzymatic Substrate

4-Nitrophenyl 2-O-α-D-glucopyranosyl-α-D-glucopyranoside serves as a chromogenic substrate for various glycosidases. When cleaved by these enzymes, it releases p-nitrophenol, which can be quantitatively measured by colorimetric assays. This property is particularly useful in:

- Detection of Glycosidase Activity : The compound is utilized to study the activity of α-glucosidases and other related enzymes, providing insights into carbohydrate metabolism and enzyme kinetics.

Inhibition Studies

Research has indicated that derivatives of nitrophenyl glycosides can exhibit inhibitory effects on certain enzymes. For instance:

- Inhibition of α-Glucosidase : Similar compounds have shown significant inhibition of α-glucosidase, which is crucial for controlling blood sugar levels in diabetes management. In a comparative study, certain derivatives exhibited IC50 values lower than standard inhibitors like acarbose, suggesting potent biological activity .

Case Studies and Research Findings

- Enzyme Kinetics : A study investigated the kinetic parameters of 4-nitrophenyl glycosides as substrates for various glycosidases. The results demonstrated that the rate of reaction significantly depended on the enzyme concentration and substrate structure, highlighting the importance of the glucopyranosyl moiety in enzyme recognition .

- Biological Assays : In a series of experiments aimed at characterizing enzyme-substrate interactions, researchers found that 4-nitrophenyl 2-O-α-D-glucopyranosyl-α-D-glucopyranoside could effectively serve as a model substrate for studying enzyme specificity and activity profiles .

- Potential Therapeutic Applications : The compound's ability to inhibit carbohydrate-hydrolyzing enzymes positions it as a candidate for therapeutic applications in managing conditions like obesity and diabetes. In silico studies have further suggested favorable binding interactions with target enzymes, indicating potential for drug development .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWCYKZKLZNQQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.